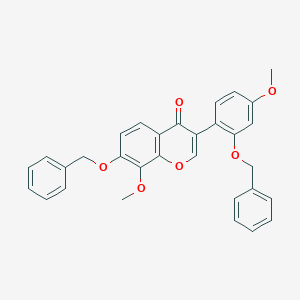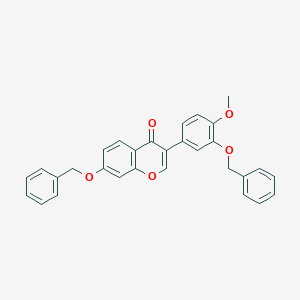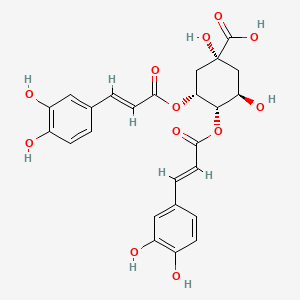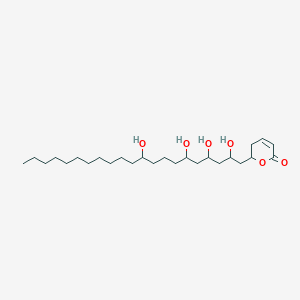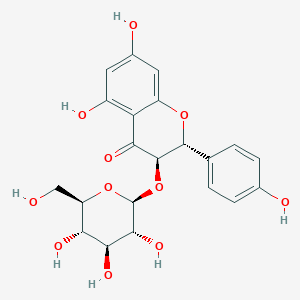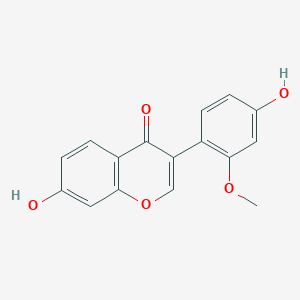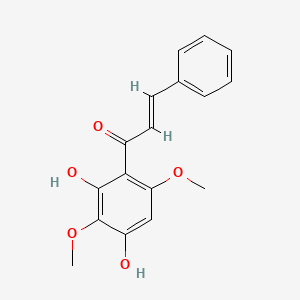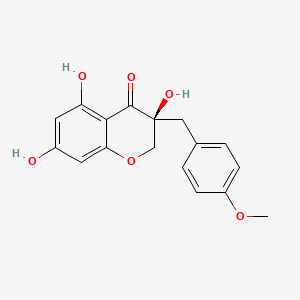
Eucomol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eucomol is a natural compound classified under the flavonoid family. It is primarily isolated from the ethanolic extract of Dracaena cochinchinensis. This compound has garnered attention due to its potent cytotoxic properties, particularly against certain cancer cell lines such as KKU-M156 and HepG2 .
科学研究应用
Eucomol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
Target of Action
Eucomol is a bioactive flavonoid isolated from various plant species It has been reported to exhibit potent cytotoxicity against certain cell lines, such as kku-m156 and hepg2, suggesting that it may interact with cellular components involved in cell survival and proliferation .
Mode of Action
This interaction can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and signal transduction
生化分析
Biochemical Properties
Eucomol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent cytotoxicity against KKU-M156 and HepG2 cells, with IC50 values of 7.12 and 25.76 μg/mL, respectively . This cytotoxic effect is likely mediated through its interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis. This compound may inhibit key enzymes in the cell cycle, leading to cell cycle arrest and subsequent cell death. Additionally, this compound’s interaction with proteins involved in apoptosis signaling pathways may enhance its cytotoxic effects.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may downregulate the expression of genes involved in cell survival and proliferation while upregulating pro-apoptotic genes. Furthermore, this compound’s impact on cellular metabolism may involve the inhibition of metabolic pathways essential for cancer cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the duration of exposure and the specific cell type being studied.
准备方法
Synthetic Routes and Reaction Conditions: Eucomol can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the cyclization of chalcones under acidic or basic conditions, followed by oxidation and methylation steps to yield the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Dracaena cochinchinensis. The process includes the following steps:
Extraction: The plant material is subjected to ethanol extraction.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Isolation: this compound is isolated from the purified extract through crystallization or other separation methods.
化学反应分析
Types of Reactions: Eucomol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydrothis compound and related compounds.
Substitution: this compound ethers and esters.
相似化合物的比较
Eucomin: Another flavonoid with similar cytotoxic properties.
Dihydroeucomin: A reduced form of Eucomol with comparable biological activities.
Kaempferol: A flavonoid with antioxidant and anti-cancer properties.
Uniqueness of this compound: this compound stands out due to its potent cytotoxicity against specific cancer cell lines and its ability to induce apoptosis through oxidative stress mechanisms. Its unique structure and biological activity make it a valuable compound for further research and development in medicinal chemistry .
属性
IUPAC Name |
(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFQQNRFOVLGQ-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the absolute configuration of eucomol?
A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .
Q2: Are there any enantioselective synthetic routes for this compound?
A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .
Q3: What were the initial studies on the discovery and isolation of this compound?
A3: [] this compound, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .
Q4: Has the synthesis of this compound and its derivatives been explored?
A4: [, , , ] Yes, researchers have developed various synthetic routes to access this compound and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .
Q5: Are there any studies investigating the biological activities of this compound or related compounds?
A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing this compound and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
